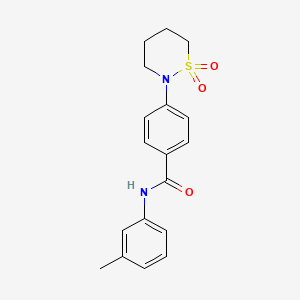

![molecular formula C12H13ClFNO4S B2376222 methyl (2E)-2-[(3-chloro-4-fluorophenyl)sulfonyl]-3-(dimethylamino)acrylate CAS No. 1786041-92-6](/img/structure/B2376222.png)

methyl (2E)-2-[(3-chloro-4-fluorophenyl)sulfonyl]-3-(dimethylamino)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-2-[(3-chloro-4-fluorophenyl)sulfonyl]-3-(dimethylamino)acrylate is a chemical compound that belongs to the class of sulfonyl acrylate derivatives. This compound has been widely used in scientific research for its unique properties, including its ability to inhibit protein kinases and its potential as a therapeutic agent for various diseases.

Scientific Research Applications

Synthesis and Derivative Formation

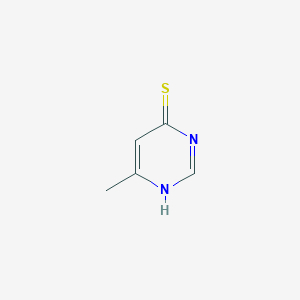

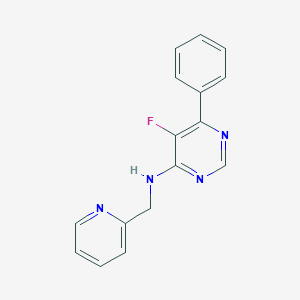

Methyl 3-(dimethylamino) acrylates, similar in structure to the compound , have been used as precursors in the synthesis of various derivatives. For instance, they have been utilized in creating trifluoromethylsulfenyl-, trifluoromethylsulfinyl-, and trifluoromethylsulfonyl groups, which subsequently aid in the production of 2,5-substituted 4(3H)-pyrimidones. These derivatives are formed through reactions with aliphatic and aromatic amidines. Additionally, cyclization reactions of these enaminones with urea or thiourea lead to 5-substituted uracil or 2-thiouracil derivatives, respectively (Sokolenko et al., 2017).

Application in Polymer Chemistry

In the realm of polymer chemistry, methyl acrylates, structurally related to the compound of interest, have been used in group transfer polymerization processes. For example, methyl acrylate has been polymerized in acetonitrile using various catalysts, leading to the preparation of polymers with specific molecular weights and dispersion indices. This illustrates the compound's relevance in polymer synthesis and modification processes (Schubert & Bandermann, 1989).

Role in Antimicrobial Research

Research has also been conducted on derivatives of methyl acrylates for potential antimicrobial applications. Compounds synthesized from materials structurally similar to methyl (2E)-2-[(3-chloro-4-fluorophenyl)sulfonyl]-3-(dimethylamino)acrylate have displayed significant antibacterial and antifungal activities. This underscores the potential of such compounds in the development of new antimicrobial agents (Ghorab et al., 2017).

Application in Analytical Chemistry

In analytical chemistry, derivatives of similar compounds have been used for the enantiomeric separation and detection of certain acids. For instance, they have been employed as derivatizing agents in high-performance liquid chromatography for the separation of enantiomers, demonstrating their utility in analytical methods (Fukushima et al., 1997).

properties

IUPAC Name |

methyl (E)-2-(3-chloro-4-fluorophenyl)sulfonyl-3-(dimethylamino)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClFNO4S/c1-15(2)7-11(12(16)19-3)20(17,18)8-4-5-10(14)9(13)6-8/h4-7H,1-3H3/b11-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZILTLANMFTBK-YRNVUSSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C(=O)OC)S(=O)(=O)C1=CC(=C(C=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C(=O)OC)/S(=O)(=O)C1=CC(=C(C=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2E)-2-[(3-chloro-4-fluorophenyl)sulfonyl]-3-(dimethylamino)acrylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2376140.png)

![2-(p-tolyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2376141.png)

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2376144.png)

![2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2376145.png)

![ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2376146.png)

![Tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2376151.png)

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2376152.png)

![3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B2376153.png)

![3-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole](/img/structure/B2376155.png)

![3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide](/img/structure/B2376156.png)

![tert-butyl 4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2376158.png)